3-[Methyl(phenyl)amino]propan-1-ol
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Overview
Description
3-[Methyl(phenyl)amino]propan-1-ol is an organic compound with the molecular formula C10H15NOThis compound is also known by several other names, including 3-Methylamino-1-phenylpropanol .
Scientific Research Applications
3-[Methyl(phenyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Safety and Hazards
Users should avoid breathing mist, gas, or vapors of “3-[Methyl(phenyl)amino]propan-1-ol”. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
“3-[Methyl(phenyl)amino]propan-1-ol” is a useful synthetic intermediate. It can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities. It is also used to synthesize indolyl aryl propanamines as dual-acting norepinephrine and serotonin reuptake inhibitors . These applications suggest potential future directions in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
It is related to bisoprolol , a beta-blocker used for the treatment of high blood pressure . Beta-blockers work by blocking the action of certain chemicals in your body, such as adrenaline, on the heart and blood vessels. This slows down the heart rate and lowers blood pressure.
Mode of Action
As a compound related to bisoprolol, it may interact with beta-adrenergic receptors, blocking the action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular . This interaction results in a decrease in heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(phenyl)amino]propan-1-ol typically involves the reaction of benzyl chloride with N-methylpropanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(phenyl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-methyl-3-phenylpropanamine.
Substitution: Formation of 3-(methyl(phenyl)amino)propyl halides.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: Similar structure but with two methyl groups attached to the nitrogen atom.
3-(3,4-Dimethoxyphenyl)-1-propanol: Contains a methoxy-substituted phenyl ring instead of a methyl-substituted one
Uniqueness
3-[Methyl(phenyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(N-methylanilino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMKEMGAKXEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34579-44-7 |
Source
|
Record name | 3-[methyl(phenyl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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